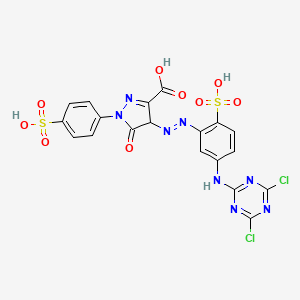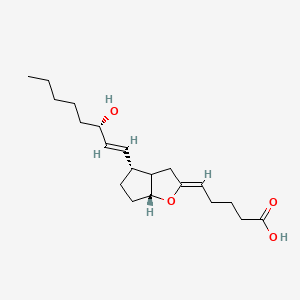
11-Deoxyprostacyclin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Deoxyprostacyclin is a synthetic analogue of prostacyclin, a member of the prostanoid family of lipid mediators. Prostacyclins are derived from arachidonic acid and play a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation . This compound, like other prostacyclin analogues, has been developed to overcome the limitations of natural prostacyclin, such as its short biological half-life .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxyprostacyclin involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a hydroxyl-protected alkynol with a suitable precursor, followed by a series of reactions including oxidation, reduction, hydroxyl protection, and cyclization . The final steps often involve deprotection and purification to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Deoxyprostacyclin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
11-Deoxyprostacyclin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of prostacyclin analogues.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and migration.
Medicine: Explored for its potential therapeutic effects in conditions such as pulmonary arterial hypertension and thrombosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
11-Deoxyprostacyclin exerts its effects primarily through the activation of prostacyclin receptors on the surface of target cells. This activation leads to the inhibition of platelet aggregation and vasodilation, which are mediated by the increase in cyclic adenosine monophosphate (cAMP) levels within the cells . The compound also exhibits anti-inflammatory and antiproliferative properties, making it a valuable therapeutic agent in various clinical settings .
Vergleich Mit ähnlichen Verbindungen
Prostacyclin (Prostaglandin I2): The natural counterpart with a shorter half-life.
Treprostinil: A synthetic analogue with improved stability and longer duration of action.
Iloprost: Another synthetic analogue used in the treatment of pulmonary arterial hypertension.
Uniqueness: 11-Deoxyprostacyclin is unique due to its structural modifications that enhance its stability and biological activity compared to natural prostacyclin. These modifications allow for more precise control over its pharmacokinetic properties, making it a valuable tool in both research and clinical applications .
Eigenschaften
CAS-Nummer |
84414-09-5 |
|---|---|
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(5Z)-5-[(4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-7-16(21)12-10-15-11-13-19-18(15)14-17(24-19)8-5-6-9-20(22)23/h8,10,12,15-16,18-19,21H,2-7,9,11,13-14H2,1H3,(H,22,23)/b12-10+,17-8-/t15-,16-,18?,19+/m0/s1 |
InChI-Schlüssel |
NSDXRLMONNTWOZ-NWEXXZBNSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)O |
Kanonische SMILES |
CCCCCC(C=CC1CCC2C1CC(=CCCCC(=O)O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


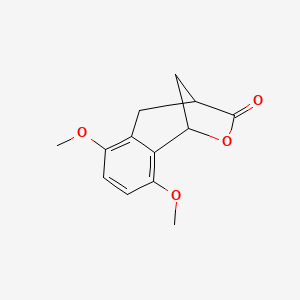
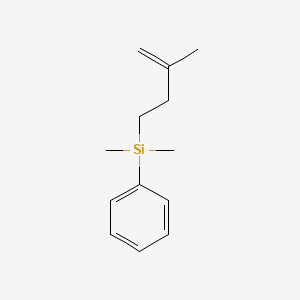
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
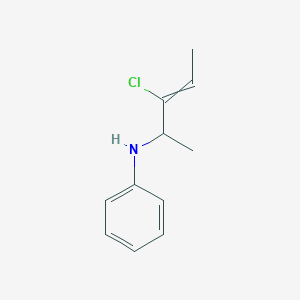
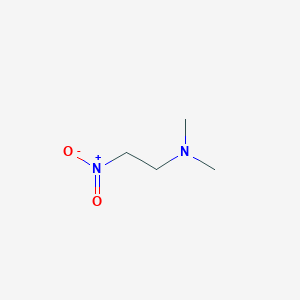
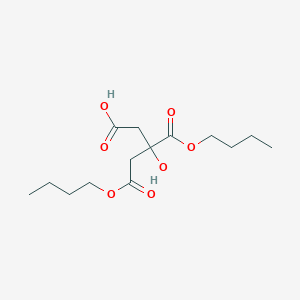
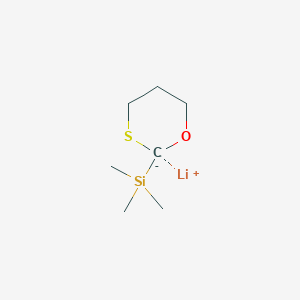
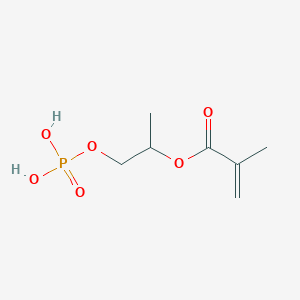
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
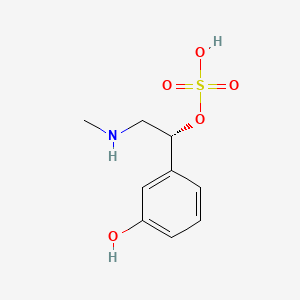
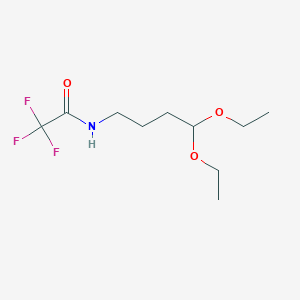
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)

